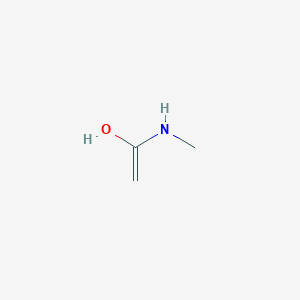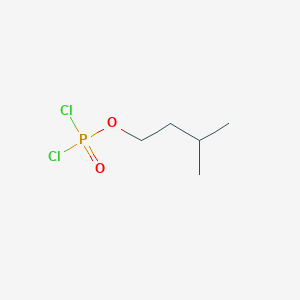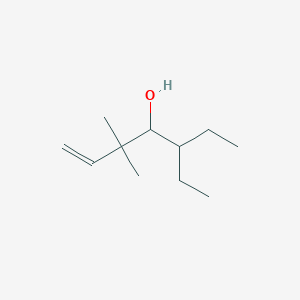![molecular formula C9H9K B14296622 Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide CAS No. 112739-45-4](/img/structure/B14296622.png)
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium bicyclo[322]nona-3,6,8-trien-2-ide is a unique organometallic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nona-3,6,8-trien-2-ide typically involves the Diels-Alder reaction. One common method starts with the Diels-Alder adduct of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, which forms homobarrelenone upon heating at approximately 130°C . High-pressure cycloaddition has been shown to improve the yields of the Diels-Alder adducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of high-pressure cycloaddition and thermal cycloreversion used in laboratory synthesis could be scaled up for industrial production if needed.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide undergoes various chemical reactions, including thermal isomerization and cycloaddition reactions. For instance, heating bicyclo[3.2.2]nona-2,6,8-triene in n-hexane at 160–180°C results in the formation of 3-vinyl-cycloheptatriene and a trace of 7-vinylcycloheptatriene .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include n-hexane and other solvents suitable for high-temperature reactions. The conditions often involve heating to temperatures between 130°C and 180°C .
Major Products
The major products formed from these reactions include various isomers of cycloheptatriene, such as 3-vinyl-cycloheptatriene and 7-vinylcycloheptatriene .
Wissenschaftliche Forschungsanwendungen
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide has several applications in scientific research:
Wirkmechanismus
The mechanism of action for potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide involves its ability to undergo thermal isomerization and cycloaddition reactions. These reactions are facilitated by the unique bicyclic structure of the compound, which allows for the formation of various isomers under specific conditions . The molecular targets and pathways involved in these reactions are primarily related to the stability and reactivity of the bicyclic structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.2]nona-2,6,8-triene: This compound is similar in structure but differs in the position of the double bonds.
Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: This benzo analog undergoes different thermal isomerizations compared to bicyclo[3.2.2]nona-3,6,8-trien-2-ide.
Uniqueness
Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide is unique due to its specific bicyclic structure and the presence of a potassium ion, which influences its reactivity and stability. This uniqueness makes it a valuable compound for studying nonbenzenoid aromatic systems and their reactions.
Eigenschaften
CAS-Nummer |
112739-45-4 |
|---|---|
Molekularformel |
C9H9K |
Molekulargewicht |
156.27 g/mol |
InChI |
InChI=1S/C9H9.K/c1-2-8-4-6-9(3-1)7-5-8;/h1-9H;/q-1;+1 |
InChI-Schlüssel |
RBJREOWSCHWDNS-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC2C=CC1C=C2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)










![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
